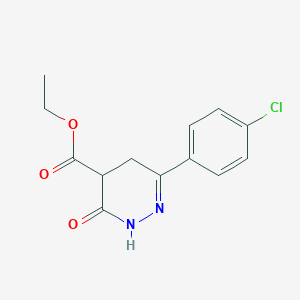

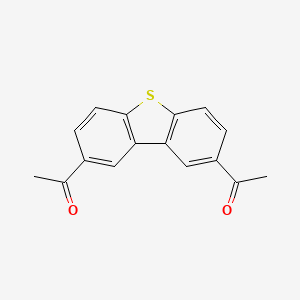

Cyclohex-3-en-1-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclohex-3-en-1-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone, also known as MP-10, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. It belongs to the class of piperidine compounds and has been found to have a high affinity for the dopamine D3 receptor.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Cyclohex-3-en-1-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is involved in complex synthetic routes leading to various organic compounds with potential biological activities. One notable application is in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through a series of reactions involving Ugi adducts, showcasing its role in creating novel pseudopeptidic [1,2,4]triazines composed of two different amino acids (M. Sañudo et al., 2006). This synthesis pathway highlights the chemical versatility and the potential for generating compounds with unique biological activities.

Catalytic and Synthetic Applications

The compound's structural motif, particularly the cyclohexenone unit, is crucial in reactions catalyzed by various metal complexes. For instance, methanol can act as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, with cyclohexanone derivatives being key substrates. Such processes emphasize the importance of cyclohexenone units in developing efficient catalytic systems for reducing ketones to alcohols, underpinning the role of such compounds in advancing synthetic methodologies (T. Smith & P. Maitlis, 1985).

Development of Novel Organic Compounds

The research on this compound and related structures contributes significantly to the development of new organic molecules. Such efforts include the synthesis of antitubercular agents, where derivatives are evaluated for their activity against Mycobacterium tuberculosis. These studies illustrate the compound's foundational role in medicinal chemistry, enabling the discovery of potentially therapeutic agents with specific biological activities (S. S. Bisht et al., 2010).

Photocycloaddition and Stereochemical Studies

Additionally, the cyclohexenone framework is instrumental in photocycloaddition reactions and stereochemical investigations. The behavior of cyclohexenone derivatives under various conditions sheds light on steric and electronic effects influencing reaction outcomes. Such studies are pivotal for understanding molecular interactions and reaction mechanisms, furthering the development of synthetic strategies for creating structurally complex and stereochemically defined organic compounds (H. Barentsen et al., 1995).

Eigenschaften

IUPAC Name |

cyclohex-3-en-1-yl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2S/c1-23-18-7-9-19(10-8-18)24-15-16-11-13-21(14-12-16)20(22)17-5-3-2-4-6-17/h2-3,7-10,16-17H,4-6,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWAJRVCKZQQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[[(2-chlorophenyl)-cyanomethyl]amino]-4-oxobutanoate](/img/structure/B2857873.png)

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2857874.png)

![4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2857878.png)

![tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2857880.png)

![1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2857883.png)

![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide](/img/structure/B2857885.png)

![2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride](/img/structure/B2857889.png)

![Prop-2-enyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2857895.png)